molecular formula C11H16ClN B14548372 3,5-Dimethyl-5,6,7,8-tetrahydroquinoline;hydrochloride CAS No. 62216-27-7

3,5-Dimethyl-5,6,7,8-tetrahydroquinoline;hydrochloride

Cat. No.: B14548372
CAS No.: 62216-27-7
M. Wt: 197.70 g/mol
InChI Key: MMTPFAQSTOQLLY-UHFFFAOYSA-N
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Description

3,5-Dimethyl-5,6,7,8-tetrahydroquinoline;hydrochloride is an organic compound that belongs to the class of tetrahydroquinolines. These compounds are known for their diverse applications in medicinal chemistry, organic synthesis, and industrial processes. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dimethyl-5,6,7,8-tetrahydroquinoline typically involves the hydrogenation of quinoline derivatives. One common method is the catalytic hydrogenation of 3,5-dimethylquinoline using a heterogeneous catalyst such as palladium on carbon (Pd/C) under hydrogen gas at elevated pressures and temperatures . Another approach involves the reduction of 3,5-dimethylquinoline using sodium borohydride (NaBH4) in the presence of a suitable solvent .

Industrial Production Methods

Industrial production of 3,5-Dimethyl-5,6,7,8-tetrahydroquinoline;hydrochloride often employs continuous flow reactors for hydrogenation processes. This method ensures consistent product quality and higher yields. The hydrochloride salt is then formed by reacting the free base with hydrochloric acid (HCl) in an aqueous medium, followed by crystallization and drying .

Chemical Reactions Analysis

Types of Reactions

3,5-Dimethyl-5,6,7,8-tetrahydroquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 3,5-Dimethyl-5,6,7,8-tetrahydroquinoline;hydrochloride involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial properties . Additionally, its interaction with cellular receptors can influence signal transduction pathways, contributing to its potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5-Dimethyl-5,6,7,8-tetrahydroquinoline;hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of two methyl groups at positions 3 and 5 enhances its lipophilicity and may influence its interaction with biological targets .

Properties

CAS No.

62216-27-7

Molecular Formula

C11H16ClN

Molecular Weight

197.70 g/mol

IUPAC Name

3,5-dimethyl-5,6,7,8-tetrahydroquinoline;hydrochloride

InChI

InChI=1S/C11H15N.ClH/c1-8-6-10-9(2)4-3-5-11(10)12-7-8;/h6-7,9H,3-5H2,1-2H3;1H

InChI Key

MMTPFAQSTOQLLY-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC2=C1C=C(C=N2)C.Cl

Origin of Product

United States

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